molecular formula C15H20O4 B15158030 2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)- CAS No. 652986-40-8

2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)-

Cat. No.: B15158030
CAS No.: 652986-40-8
M. Wt: 264.32 g/mol
InChI Key: XJCDXBHPQPBBTK-COLVAYQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a butanone group attached to a dioxane ring, which is further substituted with a methoxyphenyl group. The stereochemistry of the compound is specified by the (2R,4R) and (3R) configurations, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)- typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with a suitable dioxane derivative under acidic or basic conditions to form the dioxane ring. This is followed by the introduction of the butanone group through a series of nucleophilic addition and substitution reactions. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to isolate the final product in its pure form. The scalability of the synthetic route is a critical factor in determining the feasibility of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable probe for studying enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. The dioxane ring and methoxyphenyl group contribute to the overall molecular recognition and interaction with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Butanone, 4-(4-methoxyphenyl)-: A simpler analog lacking the dioxane ring.

    4-Methoxybenzylacetone: Another related compound with a different substitution pattern.

Uniqueness

The presence of the dioxane ring and the specific stereochemistry of 2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)- distinguishes it from other similar compounds

Properties

CAS No.

652986-40-8

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3R)-3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]butan-2-one

InChI

InChI=1S/C15H20O4/c1-10(11(2)16)14-8-9-18-15(19-14)12-4-6-13(17-3)7-5-12/h4-7,10,14-15H,8-9H2,1-3H3/t10-,14+,15+/m0/s1

InChI Key

XJCDXBHPQPBBTK-COLVAYQJSA-N

Isomeric SMILES

C[C@H]([C@H]1CCO[C@H](O1)C2=CC=C(C=C2)OC)C(=O)C

Canonical SMILES

CC(C1CCOC(O1)C2=CC=C(C=C2)OC)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.